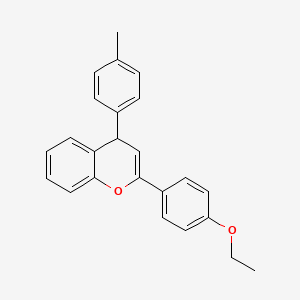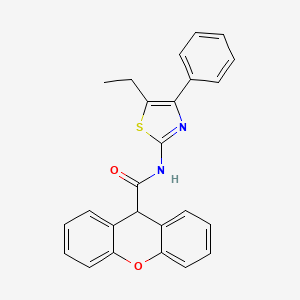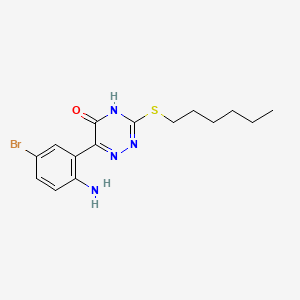![molecular formula C18H21N3O B11606243 4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol CAS No. 732257-27-1](/img/structure/B11606243.png)
4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol is an organic compound that features a benzimidazole moiety linked to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole coreThe reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: Both the phenol and benzimidazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the benzimidazole or phenol rings .
Scientific Research Applications
4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the phenol group can participate in redox reactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-propan-2-ylbenzene
- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
- 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one
Uniqueness
4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol is unique due to the presence of both a benzimidazole and a phenol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Compared to similar compounds, it offers a broader spectrum of applications
Properties
CAS No. |
732257-27-1 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C18H21N3O/c1-12(2)21-16-7-5-4-6-15(16)20-18(21)19-11-14-10-13(3)8-9-17(14)22/h4-10,12,22H,11H2,1-3H3,(H,19,20) |
InChI Key |
PICRASQQCNIMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=NC3=CC=CC=C3N2C(C)C |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606169.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11606176.png)
![2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B11606179.png)
![4-chlorobenzyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11606184.png)
![(5Z)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione](/img/structure/B11606188.png)
![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B11606193.png)
![(7Z)-3-(4-fluorophenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11606194.png)
![3-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol](/img/structure/B11606197.png)
![4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11606214.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide](/img/structure/B11606224.png)

![(5Z)-5-(3-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606245.png)
